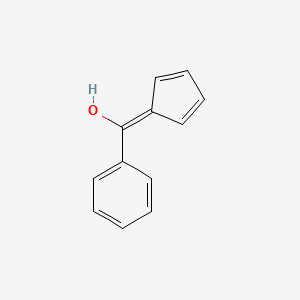
1-Cyclopenta-2,4-dienylidene(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopenta-2,4-dienylidene(phenyl)methanol is an organic compound characterized by a cyclopentadienylidene ring attached to a phenyl group and a hydroxyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-Cyclopenta-2,4-dienylidene(phenyl)methanol typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction conditions often include the use of dienes and dienophiles under controlled temperatures to facilitate the formation of the desired product . Industrial production methods may involve the optimization of these reaction conditions to enhance yield and purity, often employing catalysts and specific solvents to streamline the process .
Chemical Reactions Analysis
1-Cyclopenta-2,4-dienylidene(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted cyclopentadienylidene derivatives and phenylmethanol derivatives .
Scientific Research Applications
1-Cyclopenta-2,4-dienylidene(phenyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Cyclopenta-2,4-dienylidene(phenyl)methanol exerts its effects involves interactions with various molecular targets and pathways. Its reactivity is largely influenced by the electron-rich cyclopentadienylidene ring, which can participate in various chemical reactions, including electrophilic and nucleophilic attacks . The phenyl group also contributes to the compound’s stability and reactivity, allowing it to engage in π-π interactions and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
1-Cyclopenta-2,4-dienylidene(phenyl)methanol can be compared with other similar compounds, such as:
Cyclopentadienylidene derivatives: These compounds share the cyclopentadienylidene ring but differ in the substituents attached to the ring, affecting their reactivity and applications.
Phenylmethanol derivatives: These compounds have a phenyl group attached to a hydroxyl group, similar to this compound, but lack the cyclopentadienylidene ring, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C12H10O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-ylidene(phenyl)methanol |
InChI |
InChI=1S/C12H10O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-9,13H |
InChI Key |
ROGZYSRAQWNSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


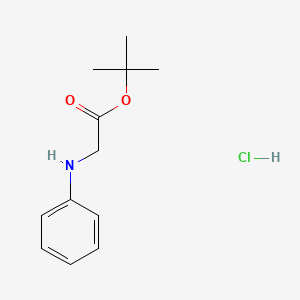
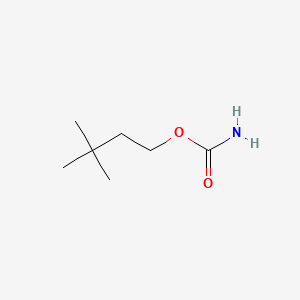
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)
![benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate](/img/structure/B14748987.png)

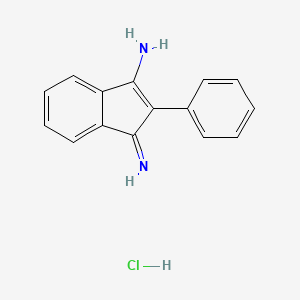

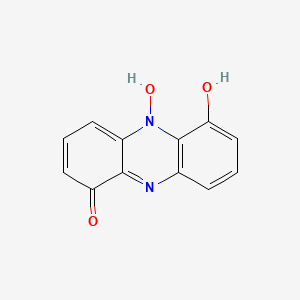
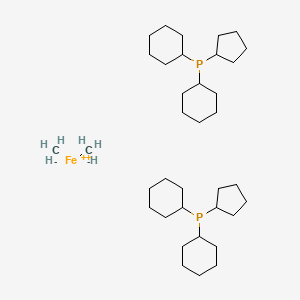

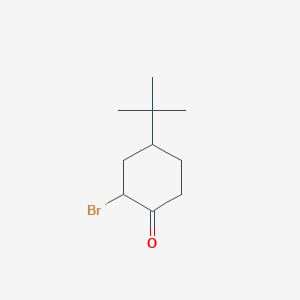
![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)

